REACTION_CXSMILES
|
[C:1]([NH2:4])(=[S:3])[CH3:2].[Br:5][CH2:6][C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=1>C(Cl)(Cl)Cl>[BrH:5].[CH:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:15]=[CH:16][C:7]=1[CH2:6][S:3][C:1](=[NH:4])[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
326 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=S)N
|
Name
|
|
Quantity
|
959 mg
|
Type
|
reactant
|
Smiles
|
BrCC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixure was refluxed for 3 h at which time a white precipitate
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the precipitate collected
|
Type
|
WASH
|
Details
|
The precipitate was washed with 20 mL of CH2Cl2
|
Type
|
CUSTOM
|
Details
|
for drying
|
Name
|
|
Type
|
product
|
Smiles
|
Br.C1=C(C=CC2=CC=CC=C12)CSC(C)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.01 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |